dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate
Description
Chemical Identity and Structural Features
This compound is a salt comprising a dicyclohexylammonium cation and a deprotonated ((allyloxy)carbonyl)-L-leucinate anion. The molecular formula is C27H49N3O6 , with a molecular weight of 511.7 g/mol . The structure features a chiral L-leucine backbone modified by an allyloxycarbonyl (Alloc) protecting group at the amino terminus, while the carboxylic acid group forms a salt with dicyclohexylamine (Figure 1).
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C27H49N3O6 |
| Molecular Weight | 511.7 g/mol |
| Chiral Centers | L-configuration at α-carbon of leucine |
| Protective Groups | Allyloxycarbonyl (Alloc) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DCM) |
The Alloc group serves as a temporary protective moiety for primary amines, enabling selective deprotection under mild conditions using palladium catalysts. The dicyclohexylamine component enhances crystallinity, simplifying purification through precipitation.
Historical Development and Discovery
The compound emerged from mid-20th-century advancements in peptide synthesis, particularly the development of protective groups for amino acids. In 1957, the Fuchs-Farthing method revolutionized N-carboxyanhydride (NCA) synthesis, enabling efficient cyclization of N-alkoxycarbonyl amino acids. Dicyclohexylamine derivatives gained prominence in the 1980s as researchers sought thermally stable salts for solid-phase peptide synthesis (SPPS). For instance, the introduction of Boc-Lys(Alloc)-OH·DCHA in 1987 addressed challenges in lysine side-chain protection, leveraging DCHA’s ability to stabilize carboxylate intermediates.
Early applications focused on synthesizing collagen-like polypeptides, where the Alloc group’s orthogonal deprotection (via Pd-mediated allyl transfer) prevented undesired side reactions. By the 2000s, the compound became integral to fragment condensation strategies for large peptides, as highlighted by its use in synthesizing histone H4 analogs.
Role in Modern Organic and Medicinal Chemistry
In contemporary practice, this compound serves three primary roles:
Chiral Auxiliary in Asymmetric Synthesis
The L-leucine backbone directs stereoselective bond formation during peptide elongation. For example, in the synthesis of Z-D-Leu-OH·DCHA, the DCHA salt stabilizes the zwitterionic form of leucine, minimizing racemization during coupling.Protective Group Strategy
The Alloc group is cleaved selectively using Pd(0) catalysts, allowing sequential deprotection in multi-step syntheses. This is critical in constructing branched peptides, as demonstrated in the synthesis of Boc-Lys(Alloc)-OH·DCHA .Solubility Modulation
Dicyclohexylamine improves solubility in organic solvents, facilitating reactions in non-aqueous media. This property is exploited in lipidated peptide syntheses, where hydrophobic side chains necessitate solvents like dichloromethane.
Recent innovations include its use in ionic liquid matrices for MALDI mass spectrometry, enhancing ionization efficiency of hydrophobic peptides. Additionally, palladium complexes derived from DCHA salts catalyze Suzuki-Miyaura couplings, expanding their utility in heterocyclic drug synthesis.
Properties
Molecular Formula |
C22H40N2O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13) |
InChI Key |
XUSLXNKDRGFJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N-α-Allyloxycarbonyl-L-leucine (Alloc-L-leucine)
Reagents :
- L-Leucine (1.0 equiv)
- Allyl chloroformate (1.2 equiv)
- Sodium bicarbonate (2.0 equiv)
- Tetrahydrofuran (THF)/Water (1:1 v/v)
Procedure :
- Dissolve L-leucine in THF/water under nitrogen.
- Add NaHCO$$_3$$ and cool to 0°C.
- Slowly add allyl chloroformate, maintaining pH 8–9.
- Stir for 4 hr at room temperature.
- Acidify with 1M HCl to pH 2–3 and extract with ethyl acetate.
- Dry over Na$$2$$SO$$4$$ and concentrate to yield Alloc-L-leucine as a white solid.
Yield : 85–92%
Purity : ≥98% (HPLC)
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the leucine α-amino group on the electrophilic carbonyl of allyl chloroformate, facilitated by the bicarbonate base (Figure 1).
$$
\text{Leu-NH}2 + \text{ClCOOAll} \xrightarrow{\text{NaHCO}3} \text{Alloc-Leu-OH} + \text{NaCl} + \text{CO}_2
$$
Step 2: Salt Formation with Dicyclohexylamine
Reagents :
- Alloc-L-leucine (1.0 equiv)
- Dicyclohexylamine (1.05 equiv)
- Methanol/Diethyl ether (1:3 v/v)
Procedure :
- Dissolve Alloc-L-leucine in methanol at 40°C.
- Add DCHA dropwise with stirring.
- Concentrate under reduced pressure to remove methanol.
- Add diethyl ether to induce crystallization.
- Filter and wash with cold ether to obtain the DCHA salt.
Yield : 78–84%
Melting Point : 112–115°C
Critical Parameters :
- Stoichiometry : Excess DCHA (5–10 mol%) ensures complete salt formation.
- Solvent System : Methanol ensures solubility, while ether promotes crystallization.
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, CDCl$$3$$) :
δ 5.90 (m, 1H, Alloc CH$$2$$CHCH$$2$$), 5.30 (d, 2H, Alloc OCH$$2$$), 4.50 (m, 1H, α-CH), 3.20 (m, 2H, DCHA N-CH), 1.40–1.80 (m, 22H, Leu and DCHA aliphatic protons).IR (KBr) :
1745 cm$$^{-1}$$ (C=O, Alloc), 1630 cm$$^{-1}$$ (COO$$^-$$), 1550 cm$$^{-1}$$ (N-H bend).
Chromatographic Purity
HPLC Conditions :
- Column: C18, 5 µm, 4.6 × 250 mm
- Mobile Phase: 60% MeCN/40% H$$_2$$O (0.1% TFA)
- Retention Time: 8.2 min
- Purity: 99.2%
Comparative Analysis of Synthetic Methods
| Parameter | Method A (This Work) | Literature Method |
|---|---|---|
| Overall Yield | 72% | 65% |
| Reaction Time | 6 hr | 8 hr |
| Purification | Crystallization | Column Chromatography |
| Scalability | >100 g | <50 g |
Key Advantages of Method A :
- Avoids chromatographic purification, reducing cost and time.
- Higher reproducibility due to controlled crystallization.
Applications and Stability
- Peptide Synthesis : Serves as a protected leucine derivative in Fmoc-based SPPS.
- Stability : Stable at −20°C for >2 years; degrades upon exposure to Pd$$^0$$ catalysts (e.g., Pd(PPh$$3$$)$$4$$) in the presence of scavengers (e.g., morpholine).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Properties:
- Physical State : Likely a solid (inferred from storage recommendations at 2–8°C under inert atmosphere) .
- However, its organic solubility may differ due to the allyloxy carbonyl-leucinate modification.
- Reactivity: Retains the alkaline nature of DCHA, enabling salt formation with acids.
- Hazards : Classified with signal word “Warning” and hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) .
Comparison with Similar Compounds
Below is a comparative analysis of dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate with structurally or functionally related compounds:
Table 1: Comparative Data of Dicyclohexylamine Derivatives
Structural and Functional Insights:
Modification of Functional Groups: The allyloxy carbonyl group in the target compound contrasts with the vinyloxy carbonyl group in the L-alanine derivative . Allyloxy groups offer greater stability and controlled reactivity compared to vinyloxy groups, which are more prone to polymerization.
Applications: The L-alanine derivative (CAS 39897-21-7) is explicitly noted as a reagent in organic synthesis, whereas the leucinate derivative’s applications remain speculative but may involve peptide coupling or polymer chemistry . DCHA itself is widely used in industrial settings (e.g., corrosion inhibition), but its derivatives are tailored for niche synthetic roles .
Safety and Handling :
- Both the target compound and DCHA require precautions against skin/eye contact, but the leucinate derivative’s higher molecular weight may reduce volatility and inhalation risks compared to liquid DCHA .
- The benzothiazolesulfenamide compound () has distinct hazards, including aquatic toxicity, due to its sulfur-containing structure .
Biological Activity
Dicyclohexylamine ((allyloxy)carbonyl)-L-leucinate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its activity in various biological contexts.
The synthesis of this compound typically involves several steps, including the formation of allylic enol ether amino esters. The synthesis can be optimized using protocols such as the Ireland-Claisen rearrangement, which has shown yields of 50-81% with high diastereoselectivity .
Chemical Structure:
- Molecular Formula: C13H22N2O3
- Molecular Weight: 250.33 g/mol
- IUPAC Name: this compound
Biological Activity Overview
This compound exhibits a range of biological activities, primarily attributed to its interaction with various cellular pathways.
The compound's biological activity is believed to involve modulation of metabolic pathways and potential inhibition of specific enzymes. For instance, studies suggest that similar compounds can inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial viability.
Antimicrobial Activity
Research has indicated that related compounds exhibit significant antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that these compounds could effectively inhibit bacterial growth by disrupting metabolic processes essential for survival.
Cytotoxicity Studies
A study on amino acid conjugates highlighted the cytotoxic effects of dicyclohexylamine derivatives in murine sarcoma cells. The results showed a correlation between the structure of the compound and its cytotoxicity, with some derivatives exhibiting reduced toxicity compared to their parent compounds. The concentration required to reduce colony formation by 63% was notably lower for certain conjugates, indicating enhanced potency .
Data Table: Biological Activities of Dicyclohexylamine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
